molecular formula C20H14BrClN2OS B3012832 (3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 361175-10-2

(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3012832
CAS No.: 361175-10-2
M. Wt: 445.76
InChI Key: JFQUDQRQNFZVSO-UHFFFAOYSA-N
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Description

(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H14BrClN2OS and its molecular weight is 445.76. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) focused on synthesizing a series of pyrazoline derivatives, including structures similar to the specified compound, using microwave irradiation methods. These compounds showed promising anti-inflammatory and antibacterial activities, suggesting potential applications in these areas (Ravula et al., 2016).

Structural Analysis and Isomorphism

Research by Swamy et al. (2013) discussed the isomorphism of structures related to the specified compound, indicating its potential for further structural and chemical analysis (Swamy et al., 2013).

Molecular Structure and Antimicrobial Activity

Sivakumar et al. (2021) conducted a comprehensive study on a molecule structurally similar to the specified compound, examining its molecular structure, spectroscopic properties, and antimicrobial activities. This research indicates the compound's potential in antimicrobial applications (Sivakumar et al., 2021).

Synthesis and Crystal Structures

A study by Loh et al. (2013) synthesized pyrazole compounds structurally akin to the specified compound and characterized their crystal structures. This research contributes to understanding the compound's structural properties (Loh et al., 2013).

Spectral Characterization and Antimicrobial Activity

Research by Shahana and Yardily (2020) involved the synthesis and characterization of compounds similar to the specified one, providing insights into their spectral properties and potential antibacterial activity (Shahana & Yardily, 2020).

DNA Interaction and Cytotoxicity Studies

Varma et al. (2020) conducted a study on N, S donor ligands, including a compound structurally related to the specified one, exploring their DNA interaction, cytotoxicity, and antimicrobial activities (Varma et al., 2020).

Central Nervous System Depressant Activity

Butler et al. (1984) synthesized a series of pyrazolines, similar to the specified compound, and evaluated them for central nervous system depressant activity, showcasing their potential in this area (Butler et al., 1984).

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2OS/c21-14-9-7-13(8-10-14)17-12-18(15-4-1-2-5-16(15)22)24(23-17)20(25)19-6-3-11-26-19/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQUDQRQNFZVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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